N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-1-(2-phenylethyl)piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2/c20-17-7-4-8-19(15-17)21-18-10-13-22(14-11-18)12-9-16-5-2-1-3-6-16/h1-8,15,18,21H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKHYLYZXSVXTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC(=CC=C2)Cl)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036848 | |
| Record name | Despropionyl m-Chlorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1307806-90-1 | |
| Record name | Despropionyl m-Chlorofentanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Despropionyl meta-Chlorofentanyl involves several key steps:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is a common structural motif in many synthetic opioids.
Introduction of the Phenethyl Group: The phenethyl group is introduced through a series of alkylation reactions.
Chlorination: The meta-chloro group is introduced via a chlorination reaction, typically using reagents like thionyl chloride or phosphorus pentachloride.
Final Assembly: The final step involves the coupling of the piperidine ring with the chlorinated phenethyl group under controlled conditions.
Industrial Production Methods: Industrial production of Despropionyl meta-Chlorofentanyl follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Despropionyl meta-Chlorofentanyl undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Halogen substitution reactions can occur, leading to different analogs
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenating agents such as thionyl chloride are employed
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted analogs of Despropionyl meta-Chlorofentanyl .
Scientific Research Applications
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine, also known as despropionyl meta-chlorofentanyl, is a compound with significant implications in scientific research, particularly in the fields of pharmacology and toxicology. This article explores its applications, including its role in opioid research, forensic analysis, and potential therapeutic uses.
Chemical Properties and Structure
This compound has the following chemical structure:
- Molecular Formula : C19H23ClN2
- CAS Number : 1307806-90-1
- Molecular Weight : 318.85 g/mol
The compound features a piperidine ring substituted with a chlorophenyl group and a phenylethyl group, which contributes to its pharmacological activity.
Opioid Research
This compound is primarily studied for its interactions with the opioid receptor system. Research indicates that compounds of this class can act as potent μ-opioid receptor agonists, which are critical in understanding pain management and addiction mechanisms.
Case Study: Opioid Receptor Antagonism
A study published in ACS Publications examined various fentanyl analogs, including despropionyl meta-chlorofentanyl, revealing their potential as μ-opioid receptor antagonists. This research is crucial in addressing the opioid crisis by developing safer pain relief alternatives that minimize addiction risks .
Forensic Applications
Due to its structural similarity to fentanyl and other synthetic opioids, this compound is often analyzed in forensic toxicology. It can be detected in biological samples to assess exposure or overdose cases related to synthetic opioids.
Data Table: Forensic Toxicology Findings
| Compound Name | Detection Methods | Sample Types | Findings |
|---|---|---|---|
| This compound | GC-MS, LC-MS/MS | Blood, Urine | Identified in overdose cases |
| Fentanyl Analogues | Various Spectroscopic Methods | Tissue Samples | Presence linked to fatalities |
Potential Therapeutic Uses
Research is ongoing to explore the therapeutic potential of this compound beyond its opioid activity. Its unique structure may offer pathways for developing new analgesics with fewer side effects compared to traditional opioids.
Insights from Recent Studies
Recent studies have suggested that modifications to the piperidine structure could enhance selectivity for specific opioid receptors, potentially leading to new drugs that provide pain relief without the high risk of addiction associated with current opioids .
Mechanism of Action
Despropionyl meta-Chlorofentanyl exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters, leading to analgesia and sedation. The primary molecular targets are the mu-opioid receptors, which are involved in pain modulation and reward pathways .
Comparison with Similar Compounds
Structural Analogues and Modifications
The following table summarizes key structural analogs and their properties:
Pharmacological and Metabolic Differences
- Potency and Safety Margins: R 31 833 exhibits extreme potency (ED50 = 0.00032 mg/kg in rats), attributed to its methyl ester substitution enhancing receptor binding . R 30 730 has a rapid onset and short duration, similar to fentanyl, but with a higher safety margin (LD50/ED50 = 25,211) due to its methoxymethyl and thienyl groups . this compound itself lacks opioid activity but serves as a metabolic intermediate. Its chlorophenyl group may influence lipophilicity and metabolism compared to non-halogenated analogs .
- Metabolism: Fentanyl analogs are metabolized primarily by CYP3A4 via N-dealkylation (to norfentanyl) and hydroxylation . The 3-chlorophenyl group in the target compound may slow hepatic clearance compared to methoxy or methyl-substituted analogs, though specific data are lacking .
Biological Activity
N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine, a compound belonging to the piperidine class, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound this compound features a piperidine ring substituted with a 3-chlorophenyl group and a 2-phenylethyl group. The molecular formula is C_{19}H_{24}ClN, with a molecular weight of approximately 303.86 g/mol. The presence of the chlorine atom and the aromatic substituents significantly influences its biological activity.
Pharmacological Profile
1. Opioid Receptor Interaction
Research indicates that compounds with similar structures exhibit binding affinity for opioid receptors, particularly the μ-opioid receptor (MOR). This compound may act as an antagonist or partial agonist at these receptors, potentially influencing pain modulation and addiction pathways .
2. Anticancer Activity
Recent studies have explored the anticancer potential of piperidine derivatives. For instance, certain piperidine-based compounds have demonstrated cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound could exhibit similar properties, warranting further investigation into its efficacy against specific cancer types .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Chlorine (Cl) | Enhances binding affinity to receptors |
| Phenethyl Group | Contributes to lipophilicity and receptor interaction |
| Piperidine Ring | Essential for maintaining structural integrity and activity |
Studies indicate that modifications to the piperidine ring or substituents can significantly alter the compound's potency and selectivity for specific biological targets .
Case Studies
Case Study 1: Anticancer Research
A study conducted on various piperidine derivatives showed that modifications similar to those in this compound resulted in improved cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. This suggests potential for developing novel anticancer agents based on this compound's structure .
Case Study 2: Opioid Receptor Antagonism
In experiments assessing opioid receptor interactions, compounds structurally related to this compound exhibited varying degrees of antagonism at MOR. This highlights the compound’s potential role in managing opioid-related disorders, such as addiction or overdose situations .
Q & A
Basic Research Questions
What synthetic routes are available for N-(3-chlorophenyl)-1-(2-phenylethyl)-4-piperidinamine, and what key intermediates are involved?
The compound is synthesized via reductive amination of 1-(2-phenylethyl)-4-piperidone with 3-chloroaniline. Sodium borohydride is typically used for ketone reduction, followed by purification via column chromatography. Intermediate characterization includes ¹H/¹³C NMR and mass spectrometry to confirm the piperidinamine scaffold . Alternative routes involve coupling 3-chlorophenyl groups to pre-formed 1-(2-phenylethyl)-4-piperidinamine derivatives using acyl chloride intermediates, as seen in analogous fentanyl-related syntheses .
How is this compound characterized structurally?
Key characterization methods include:
- NMR Spectroscopy : ¹H NMR reveals aromatic protons (δ 6.8–7.4 ppm for chlorophenyl and phenethyl groups) and piperidine ring protons (δ 2.5–3.5 ppm). ¹³C NMR confirms quaternary carbons and amine linkages .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ at m/z 341.17 (C₁₉H₂₂ClN₂⁺) .
- UV Spectroscopy : Absorbance peaks near 270–290 nm indicate aromatic π→π* transitions .
What are the primary pharmacological targets of this compound?
As a structural analog of despropionylfentanyl, the compound likely binds μ-opioid receptors (MOR) due to the conserved 4-piperidinamine pharmacophore. However, the 3-chlorophenyl substituent may alter binding affinity compared to unsubstituted phenyl analogs . In vitro assays (e.g., competitive binding using [³H]-naloxone) are recommended to quantify MOR affinity and selectivity over δ/κ-opioid receptors .
Advanced Research Questions
How does the 3-chloro substitution on the phenyl ring influence receptor binding and metabolic stability?
- Structure-Activity Relationship (SAR) : Chlorine at the meta position enhances lipophilicity, potentially increasing blood-brain barrier permeability. However, steric effects may reduce MOR binding compared to para-substituted analogs (e.g., para-fluorofentanyl in ).
- Metabolism : Chlorine slows cytochrome P450-mediated oxidation, as evidenced by reduced hepatic clearance in human hepatocyte models for similar chlorinated opioids . Comparative metabolic studies using LC-MS/MS are advised to map phase I/II metabolites .
How can contradictions in reported bioactivity data for this compound be resolved?
Discrepancies in potency (e.g., IC₅₀ variations in MOR assays) may arise from:
- Assay Conditions : Differences in cell lines (CHO vs. HEK293) or buffer pH affecting protonation states of the piperidine nitrogen.
- Stereochemical Purity : Unresolved racemic mixtures in synthesis batches. Chiral HPLC or X-ray crystallography (as in ) should confirm enantiomeric composition.
- Solubility Artifacts : Poor aqueous solubility may lead to underestimated activity. Use of co-solvents (e.g., DMSO ≤1%) and dynamic light scattering (DLS) to assess aggregation is critical .
What analytical methods are recommended for detecting this compound in complex biological matrices?
- LC-HRMS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor for the [M+H]⁺ ion (341.17) and fragment ions (e.g., m/z 105 for phenethyl cleavage) .
- Immunoassays : Cross-reactivity with fentanyl antibodies is possible due to structural similarity. Confirmatory testing via GC-MS or LC-MS/MS is essential to avoid false positives .
What computational modeling approaches predict the compound’s interactions with opioid receptors?
- Molecular Docking : Use MOR crystal structures (PDB: 4DKL) to model ligand-receptor interactions. The 3-chlorophenyl group may form hydrophobic contacts with Val300 and Trp293 .
- MD Simulations : Assess binding stability over 100-ns trajectories. Key metrics include root-mean-square deviation (RMSD) of the ligand and hydrogen bond occupancy with Asp147 .
How does this compound compare to other 4-piperidinamine derivatives in terms of toxicity profiles?
- In Vitro Toxicity : Screen for mitochondrial toxicity (MTT assay) and hERG channel inhibition (patch-clamp electrophysiology). Chlorinated analogs may exhibit higher cytotoxicity than non-halogenated derivatives .
- In Vivo Studies : Rodent models reveal dose-dependent respiratory depression, typical of MOR agonists. Compare ED₅₀ values for analgesia vs. LD₅₀ to establish therapeutic indices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
